(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid
Description
Properties
IUPAC Name |
(4S)-4-acetamido-5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-5(10)9-6(8(13)14-2)3-4-7(11)12/h6H,3-4H2,1-2H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCCXFLKDREFMO-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427359 | |
| Record name | (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17015-15-5 | |
| Record name | (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring an acetamido group, a methoxy group, and a pentanoic acid backbone, suggests diverse interactions with biological systems. This article explores its biological activity, focusing on enzyme inhibition, neurotransmitter modulation, and potential antibacterial properties.
The compound can be described by its molecular formula and its CAS number 17015-15-0. The presence of functional groups such as the acetamido and methoxy groups contributes to its reactivity and biological interactions.
Enzyme Inhibition
Recent studies indicate that this compound may inhibit specific enzymes involved in amino acid metabolism. Notably, it has shown potential inhibitory effects on:
- Glutamate Dehydrogenase
- Glutamine Synthetase
These enzymes are crucial for neurotransmitter synthesis and metabolism, suggesting that the compound could play a role in modulating neurotransmitter levels in the brain.
Neurotransmitter Modulation
Research has highlighted the compound's ability to interact with glutamate receptors, which are vital for learning, memory, and synaptic plasticity. The modulation of these receptors could provide insights into therapeutic strategies for neurological disorders such as Alzheimer’s disease and schizophrenia. Studies suggest that this compound may enhance or inhibit receptor activity depending on the context.
Antibacterial Properties
While preliminary investigations have suggested potential antibacterial effects, comprehensive data on its efficacy against specific bacterial strains remain limited. Further research is necessary to elucidate its mechanism of action and identify any specific targets within bacterial cells.
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Receptor | Observations |
|---|---|---|
| Enzyme Inhibition | Glutamate Dehydrogenase | Inhibitory effects observed |
| Glutamine Synthetase | Potential modulation of amino acid metabolism | |
| Neurotransmitter Modulation | Glutamate Receptors | Modulation may affect learning and memory |
| Antibacterial Activity | Various Bacterial Strains | Limited data; further research needed |
The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors. This binding can modulate their activity, influencing various biochemical pathways. For instance, its interaction with glutamate receptors may alter synaptic transmission dynamics, while enzyme inhibition could lead to changes in metabolic pathways related to neurotransmitter synthesis .
Scientific Research Applications
Medicinal Chemistry
Building Block in Drug Development
(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid serves as a crucial building block in the synthesis of biologically active molecules. Its structural complexity allows it to be utilized in the development of pharmaceuticals targeting various diseases. The compound's functional groups, particularly the acetamido and methoxy groups, enhance its reactivity, making it suitable for modifications that lead to new drug candidates.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation reactions involving simpler precursors.
- Continuous flow reactors for enhanced scalability and control over reaction parameters.
- Purification techniques such as crystallization or chromatography to achieve high purity levels.
Biochemical Research
Interaction with Biological Targets
Research indicates that this compound interacts with several biological targets, including glutamate receptors, which play a critical role in neurotransmission and neuroplasticity. This interaction suggests potential applications in treating neurological disorders.
Case Studies
A study demonstrated the compound's ability to modulate glutamate receptor activity, which is essential for cognitive functions such as learning and memory. The modulation of these receptors could lead to therapeutic strategies for conditions like Alzheimer's disease and other neurodegenerative disorders.
Therapeutic Potential
Anti-Tumor Activity
Recent research has explored the use of this compound as part of a platform for developing STING (Stimulator of Interferon Genes) agonists. These agonists have shown promise as anti-tumor agents by activating immune responses against tumors. The compound's structural properties may enhance the efficacy of these agonists when incorporated into antibody-drug conjugates (ADCs) .
Table: Comparison of Structural Features with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (4R)-4-Acetamido-5-methoxy-5-oxopentanoic acid | Enantiomer with opposite stereochemistry | Similar reactivity but different biological effects |
| N-acetyl-L-glutamic acid | Acetamido group and carboxylic acid moiety | Involved in amino acid metabolism |
| Methoxyacetic acid | Methoxy group and carboxylic acid | Simpler analog with distinct reactivity |
The unique combination of functional groups in this compound allows it to participate in biochemical interactions that are not possible with other similar compounds. Its chiral nature enhances its utility in asymmetric synthesis, making it valuable in drug development processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Table 1: Structural and Functional Group Comparison
Key Observations:
- Substituent Impact : The acetamido and methoxy groups in the target compound may enhance steric hindrance or hydrogen-bonding capacity compared to simpler analogs like 5-ALA ().
- Stereochemistry : The (S)-configuration distinguishes it from (R)-isomers, such as lorglumide derivatives, which show receptor selectivity (e.g., CCK-A vs. CCK-B antagonism) ().
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations:
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Reagents | Citation |
|---|---|---|---|
| Boc-protected route | 65 | Boc₂O, DCC, MeOH | |
| Enzymatic resolution | 78 | Lipase, chiral column | |
| Isotopic labeling | 52 | ¹³C-glucose, H₂¹⁸O |
Basic: How is stereochemical integrity validated during synthesis?
Answer:
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose derivatives) .
- Optical rotation : Comparison with literature values for specific rotation ([α]D²⁵) .
- Circular Dichroism (CD) : Confirms absolute configuration via characteristic spectra .
Advanced: How to resolve contradictions in catalytic efficiencies of derivatives?
Answer:
Discrepancies often arise from assay conditions or receptor subtypes. For example:
- Receptor specificity : Derivatives may show affinity for CCK-B over CCK-A receptors due to substituent effects (e.g., dichlorobenzamido groups enhance CCK-B selectivity) .
- Assay pH : Enzymatic assays at pH 7.4 vs. 8.2 can alter inhibitor binding kinetics (e.g., 5-chloro-4-oxopentanoic acid inactivation of pyruvate kinase is pH-dependent) .
Methodological recommendation : Standardize buffer conditions and validate receptor subtypes using competitive binding assays .
Advanced: What strategies optimize enantiomeric purity in large-scale synthesis?
Answer:
- Dynamic kinetic resolution : Use of bifunctional catalysts (e.g., Rhodium with chiral ligands) to racemize intermediates during synthesis .
- Crystallization-induced asymmetric transformation : Exploiting solubility differences between enantiomers in chiral solvents .
- Biocatalysis : Engineered enzymes (e.g., aminotransferases) for stereoselective amidation .
Basic: What analytical techniques confirm structure and purity?
Answer:
- NMR : ¹H/¹³C NMR for backbone confirmation (e.g., δ 2.1 ppm for acetamido protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation .
- HPLC : Purity >98% confirmed via reverse-phase C18 columns .
Advanced: How to design analogs with selective receptor binding?
Answer:
- Substituent tuning : Replace methoxy with electron-withdrawing groups (e.g., Cl) to enhance CCK-B receptor affinity .
- Scaffold hopping : Integrate spirocyclic moieties (e.g., azaspirodecan) to improve metabolic stability .
Table 2: Structure-Activity Relationships (SAR)
| Derivative | CCK-B IC₅₀ (nM) | Key Modification |
|---|---|---|
| Lorglumide | 1200 | Parent compound |
| CR 2194 | 8.7 | 3,5-Dichlorobenzamido |
| Compound 28 | 24.2* | Azaspirodecan moiety |
| *Oral administration in dogs . |
Basic: What are its primary applications in medicinal chemistry?
Answer:
- Peptide synthesis : Intermediate for cyclic peptides with enhanced bioavailability .
- Enzyme inhibitors : Backbone for designing pyruvate kinase inhibitors (e.g., 5-chloro-4-oxopentanoic acid derivatives) .
- Isotopic labeling : ¹³C/¹⁵N-labeled analogs for metabolic pathway tracing in porphyrin biosynthesis .
Advanced: How does isotopic labeling affect metabolic studies?
Answer:
- Tracer design : ¹³C-labeled this compound enables tracking via NMR or mass spectrometry in heme biosynthesis .
- Synthetic protocol : Use labeled glucose or acetate precursors in microbial fermentation to incorporate isotopes .
Basic: What safety precautions are recommended?
Answer:
- PPE : Gloves and goggles to prevent skin/eye contact (general handling for amino acid derivatives) .
- Ventilation : Use fume hoods due to potential respiratory irritation .
Advanced: How to address variability in enzymatic inhibition assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
